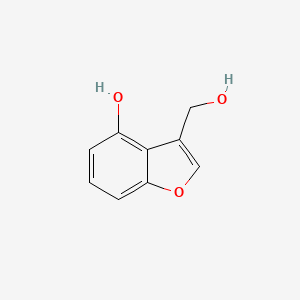

3-(Hydroxymethyl)benzofuran-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAAVGXQYPBHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Hydroxymethyl Benzofuran 4 Ol

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is generally susceptible to electrophilic attack. In the case of 3-(hydroxymethyl)benzofuran-4-ol, the directing effects of the hydroxyl and hydroxymethyl substituents, as well as the oxygen heteroatom of the furan (B31954) ring, play a crucial role in determining the regioselectivity of these reactions.

The hydroxyl group at the C4 position is a strongly activating, ortho-, para-directing group. uci.edu This means it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to it. libretexts.org Conversely, the furan oxygen atom also influences the reactivity, with electrophilic substitution on the furan ring of benzofurans typically favoring the C2 and C3 positions. stackexchange.compixel-online.net Theoretical calculations have shown that in benzofuran, the C3 position is generally more reactive towards electrophiles due to higher electron density. pixel-online.net

Given these competing influences, predicting the precise outcome of electrophilic aromatic substitution on this compound can be complex. The reaction conditions, including the nature of the electrophile and the solvent, can significantly impact the regiochemical outcome. For instance, halogenation reactions, a common type of electrophilic aromatic substitution, have been shown to be important in the synthesis of bioactive benzofuran derivatives. researchgate.net The introduction of halogen atoms can significantly enhance the biological activity of the resulting compounds. nih.gov

Nucleophilic Reactions Involving the Hydroxymethyl Functional Group

The hydroxymethyl group at the C3 position provides a site for various nucleophilic reactions. As a primary alcohol, it can be converted to a range of other functional groups. For example, it can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

The hydroxyl group can also be transformed into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles at the C3-methyl position, further diversifying the molecular structure. Nickel-catalyzed intramolecular nucleophilic addition has been utilized for the synthesis of benzofuran derivatives, highlighting the utility of such reactions in building complex heterocyclic systems. organic-chemistry.org

Oxidation and Reduction Pathways of the Benzofuran-4-ol (B1279891) System

The oxidation of this compound can occur at two main sites: the hydroxymethyl group and the phenolic hydroxyl group. Oxidation of the primary alcohol can yield the corresponding aldehyde (3-formylbenzofuran-4-ol) or, under stronger conditions, the carboxylic acid (4-hydroxybenzofuran-3-carboxylic acid). The choice of oxidizing agent is critical to achieve selectivity.

The phenolic hydroxyl group makes the benzene (B151609) ring susceptible to oxidative processes. For example, oxidation of similar 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes has been shown to produce benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. rsc.org The oxidation of the benzofuran ring itself can lead to ring-opening products. For instance, the oxidation of benzofuran with certain catalysts can yield salicylaldehyde. mdpi.com

Reduction of the benzofuran system can also be achieved. Catalytic hydrogenation is a common method to reduce the double bond in the furan ring, leading to the corresponding 2,3-dihydrobenzofuran derivative. The choice of catalyst can influence the selectivity of the reduction. For example, Raney nickel is highly active for the hydrogenation of the furan ring, while platinum oxide can also reduce the benzene ring, albeit at a slower rate. nih.gov

Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis

The presence of multiple functional groups in this compound allows for a wide array of derivatization strategies to synthesize analogues with modified properties.

The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's solubility, lipophilicity, and biological activity. The hydroxymethyl group, as mentioned earlier, can be converted to various other functionalities.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing new carbon-carbon bonds. nih.govresearchgate.net These reactions can be applied to halogenated derivatives of this compound to introduce aryl, heteroaryl, or alkyl groups at specific positions on the benzofuran scaffold.

The combination of these derivatization strategies allows for the systematic exploration of the structure-activity relationship of this class of compounds, leading to the development of new molecules with tailored properties.

Rearrangement Reactions and Mechanistic Investigations

Benzofuran derivatives can undergo various rearrangement reactions, often under acidic or thermal conditions. These rearrangements can lead to the formation of isomeric structures or entirely new heterocyclic systems. For example, the rearrangement of 2-hydroxychalcones has been developed as a method for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans. nih.gov

Mechanistic investigations into these rearrangements are crucial for understanding the reaction pathways and for optimizing the reaction conditions to favor the desired product. Such studies often involve the use of isotopic labeling, kinetic analysis, and computational modeling to elucidate the transition states and intermediates involved in the reaction. A new method for the synthesis of 3-hydroxymethylbenzofuran derivatives involves an intramolecular cyclization that proceeds through a tautomer equilibrium shift under acidic conditions. rhhz.net

Metal-Catalyzed Cross-Coupling Reactions at Various Positions

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they are highly applicable to the functionalization of the benzofuran scaffold. researchgate.net By first introducing a halogen atom (e.g., bromine or iodine) or a triflate group at a specific position on the this compound molecule, a variety of cross-coupling reactions can be performed.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction uses a palladium catalyst to couple an organoboron compound with a halide or triflate, forming a new carbon-carbon bond. researchgate.netdntb.gov.ua This is a versatile method for introducing aryl or vinyl groups.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide.

Sonogashira Coupling: This reaction utilizes a palladium and copper co-catalyst system to couple a terminal alkyne with an aryl or vinyl halide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

These reactions can be used to introduce a wide range of substituents at various positions of the benzofuran core, providing access to a vast chemical space of novel derivatives.

Investigation of Photochemical Reactivity

The photochemical reactivity of benzofurans has been a subject of interest. The C2-C3 double bond of the furan ring can participate in photochemical cycloaddition reactions. researchgate.net Upon exposure to UV light, benzofurans can react with various dienophiles to form cycloadducts.

The presence of the hydroxyl and hydroxymethyl groups in this compound could influence its photochemical behavior. These groups might participate in intramolecular hydrogen abstraction or other photochemical processes. Further research is needed to fully elucidate the photochemical reactivity of this specific compound and to explore its potential applications in photochemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Hydroxymethyl Benzofuran 4 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 3-(Hydroxymethyl)benzofuran-4-ol, with a molecular formula of C9H8O3, the expected exact mass can be calculated. nih.gov This calculated value is then compared to the experimentally measured mass from an HRMS instrument, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The close agreement between the calculated and observed mass provides strong evidence for the proposed molecular formula, ruling out other potential elemental compositions.

Table 1: Illustrative HRMS Data for this compound This data is representative and serves to illustrate the expected results from HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C9H8O3 |

| Calculated Exact Mass [M+H]+ | 165.0546 |

| Observed m/z [M+H]+ | 165.0548 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, multi-dimensional NMR experiments are necessary for a complete structural assignment.

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing the connectivity of the aromatic protons on the benzene (B151609) ring and confirming the structure of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is instrumental in piecing together the molecular skeleton, for instance, by showing correlations from the hydroxymethyl protons to the carbons of the furan (B31954) ring, and from the aromatic protons to the carbons of the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the orientation of the hydroxymethyl group relative to the benzofuran (B130515) ring system.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound These are estimated chemical shifts based on known values for similar benzofuran structures and serve for illustrative purposes.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2 | ~145 | ~7.5 | s |

| 3 | ~120 | - | - |

| 3a | ~148 | - | - |

| 4 | ~155 | - | - |

| 5 | ~115 | ~6.8 | d |

| 6 | ~125 | ~7.1 | t |

| 7 | ~110 | ~6.7 | d |

| 7a | ~128 | - | - |

| CH₂ | ~60 | ~4.7 | s |

| OH (phenolic) | - | ~9.5 | s |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond stretches, bends, and other molecular vibrations. The resulting spectra provide a unique "fingerprint" of the functional groups present in the molecule.

For this compound, key expected vibrational bands would include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

Another O-H stretching band for the primary alcohol of the hydroxymethyl group, also in the 3200-3600 cm⁻¹ range.

C-H stretching vibrations for the aromatic ring, usually found between 3000-3100 cm⁻¹.

C=C stretching vibrations within the aromatic and furan rings, appearing in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations for the phenolic hydroxyl, the ether linkage in the furan ring, and the alcoholic hydroxyl, typically observed between 1000-1300 cm⁻¹.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Alcoholic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic/Furan C=C | C=C Stretch | 1450-1600 |

| Phenolic C-O | C-O Stretch | ~1200-1260 |

| Ether C-O-C | C-O-C Stretch | ~1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule.

The benzofuran ring system in this compound constitutes a conjugated chromophore. The presence of the hydroxyl and hydroxymethyl substituents will influence the electronic properties and thus the UV-Vis absorption spectrum. The spectrum would be expected to show characteristic absorption bands in the UV region, and analysis of these bands can provide insights into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. researchgate.net This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted in a specific pattern that depends on the arrangement of atoms.

A successful crystallographic analysis of this compound would yield:

The exact bond lengths and bond angles of every atom in the molecule.

The conformation of the molecule in the crystal lattice.

Information about intermolecular interactions, such as hydrogen bonding between the hydroxyl groups of neighboring molecules, which dictates the crystal packing.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable to derivatives)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, if it were used as a precursor to synthesize chiral derivatives, CD spectroscopy would be an invaluable tool. For example, if the hydroxymethyl group were to be derivatized with a chiral auxiliary, CD spectroscopy could be used to determine the stereochemistry of the newly formed chiral center.

Computational and Theoretical Investigations of 3 Hydroxymethyl Benzofuran 4 Ol

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic nature of a molecule. These methods calculate the electron density to determine the energy and properties of a system. For a molecule like 3-(hydroxymethyl)benzofuran-4-ol, DFT can elucidate its electronic structure, reactivity, and spectroscopic characteristics.

Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of intermolecular interactions.

In a DFT study on benzofuran-stilbene hybrid compounds, calculations using the B3LYP functional were employed to investigate their antioxidative activities by determining properties like bond dissociation enthalpy and ionization potential. researchgate.net Another study on 2-phenylbenzofuran (B156813) derivatives utilized various DFT functionals to analyze electronic properties and reactivity descriptors. physchemres.org Such analyses for this compound would reveal how the hydroxyl and hydroxymethyl substituents influence the electronic environment of the benzofuran (B130515) core.

Table 1: Illustrative Electronic Properties Calculated via DFT for a Benzofuran Derivative (Data based on a representative benzofuran compound from literature for illustrative purposes)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.14 | Electron-donating ability |

| ELUMO | -2.02 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.12 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.14 | Energy required to remove an electron |

| Electron Affinity (A) | 2.02 | Energy released when an electron is added |

Molecular Geometry Optimization and Conformational Analysis

Before calculating properties, the molecule's three-dimensional structure must be determined. Molecular geometry optimization is a computational process that finds the lowest energy arrangement of atoms, corresponding to the most stable structure. This involves calculating forces on each atom and adjusting their positions until a minimum energy state (a stable equilibrium geometry) is reached. nih.gov The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise spatial arrangement of the hydroxymethyl and hydroxyl groups relative to the fused ring system.

Conformational analysis extends this by exploring different spatial arrangements (conformers) that arise from rotation around single bonds. The hydroxymethyl group in this compound can rotate, leading to various conformers with different energies. Computational methods can map the potential energy surface as a function of this rotation to identify the most stable conformers and the energy barriers between them. nih.govnih.gov For example, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used quantum chemical calculations to establish predominant conformer proportions in solution. mdpi.com A similar analysis for this compound would be crucial for understanding its interactions and reactivity, as different conformers may exhibit different properties.

Table 2: Illustrative Optimized Geometrical Parameters for a Benzofuran Moiety (Data based on a representative benzofuran structure from literature for illustrative purposes)

| Parameter | Type | Calculated Value |

|---|---|---|

| C2-C3 | Bond Length | 1.37 Å |

| O1-C2 | Bond Length | 1.36 Å |

| C7a-O1 | Bond Length | 1.39 Å |

| O1-C2-C3 | Bond Angle | 110.5° |

| C2-C3-C3a | Bond Angle | 106.8° |

| C4-C5-C6-C7 | Dihedral Angle | 0.5° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the interpretation of experimental results. DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. nih.gov

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). nih.gov Recent advances using machine learning, sometimes trained on DFT-calculated data, have further improved the accuracy of ¹H NMR chemical shift predictions to mean absolute errors of less than 0.10 ppm. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra would help assign experimental peaks and confirm its structure.

Similarly, the calculation of vibrational frequencies can predict a molecule's IR spectrum. By analyzing the normal modes of vibration, each calculated frequency can be assigned to specific molecular motions, such as O-H stretching, C-O bending, or aromatic ring vibrations. Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Benzofuran Derivative (Data based on a representative benzofuran compound from literature for illustrative purposes)

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (furan H-2) | 7.98 ppm | 7.94 ppm |

| ¹³C NMR (furan C-2) | 146.2 ppm | 145.8 ppm |

| IR Freq. (O-H stretch) | 3450 cm⁻¹ | 3425 cm⁻¹ |

| IR Freq. (C=C arom. stretch) | 1555 cm⁻¹ | 1547 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve.

For this compound, an MD simulation would model the molecule's movement in a solvent, such as water, providing detailed insight into its conformational stability. nih.gov By tracking the rotation of the hydroxymethyl group and the flexibility of the ring system, one could determine the predominant conformations in solution and the timescale of transitions between them.

MD simulations are also invaluable for studying intermolecular interactions. The simulation can explicitly model hydrogen bonds between the molecule's hydroxyl and hydroxymethyl groups and surrounding solvent molecules. Analysis of the simulation trajectory, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the molecule's structure and the flexibility of specific regions. nih.gov Such simulations have been used to assess the dynamic behavior of benzofuran-tetrazole derivatives in complex with biological targets. nih.govresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire energy landscape of a chemical transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be constructed. researchgate.net

For this compound, computational modeling could be applied to understand its synthesis or its subsequent reactions. For instance, various catalytic methods for synthesizing the benzofuran ring have been investigated computationally. acs.orgacs.org These studies model key steps such as palladium-catalyzed cyclization or intramolecular C–O bond formation, identifying the most energetically favorable pathways. nih.govresearchgate.net A plausible mechanism for the formation of a 2-benzoyl-1-benzofuran involves the intramolecular cyclization of a carbanion intermediate followed by dehydration. researchgate.net Applying these methods to the specific synthesis of this compound would clarify the roles of catalysts and reagents and predict reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties are responsible for changes in its biological effects.

A QSAR model is typically a mathematical equation that relates one or more calculated molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) to an observed activity, such as enzyme inhibition (IC₅₀). nih.gov For benzofuran derivatives, which exhibit a wide range of biological activities, QSAR is a valuable tool in drug discovery. rsc.org

For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators, which successfully described their bioactivity using specific molecular descriptors. nih.govmdpi.com In another study, 3D-QSAR models (CoMFA and CoMSIA) were used to understand the binding mode of benzofuran derivatives as enzyme inhibitors. physchemres.org A QSAR study involving this compound would require a dataset of related compounds with measured biological activity. The resulting model could then predict its potential activity and guide the design of new, more potent analogs by identifying the key structural features that govern biological interactions.

Table 4: Example of a QSAR Model Equation (This is a generic, illustrative example of a QSAR model)

| Illustrative QSAR Model | |

|---|---|

| Equation | log(1/IC₅₀) = 0.85 * (LogP) - 0.12 * (Molecular Weight) + 2.15 * (Dipole Moment) + 1.50 |

| Statistical Parameters | R² = 0.82, Q² = 0.73 |

| R² (Coefficient of determination) indicates the goodness of fit. Q² (Cross-validated R²) indicates the predictive power of the model. |

Mechanistic Studies of Biological Interactions of 3 Hydroxymethyl Benzofuran 4 Ol and Its Derivatives Excluding Clinical Data

In Vitro Enzyme Inhibition/Activation Studies (e.g., Chorismate Mutase, HIF-1α, Anti-cholinesterase)

Derivatives of benzofuran (B130515) have been identified as potent modulators of various enzymes. A notable example is the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cellular responses to low oxygen levels and a recognized target in cancer therapy. nih.gov A novel synthetic chiral-free benzofuran derivative, MO-2097, was found to inhibit the accumulation of HIF-1α in HeLa CCL2 cells under hypoxic conditions. nih.govnih.gov This inhibitory effect is mediated through the targeting of hnRNPA2B1 protein. nih.govnih.gov

While direct studies on 3-(hydroxymethyl)benzofuran-4-ol and its effect on chorismate mutase or anti-cholinesterase activity are not extensively detailed in the provided search results, the broader class of benzofuran derivatives has shown activity against various enzymes. For instance, some benzofuran derivatives have been synthesized and docked on the active site of cyclooxygenase-2 (COX-2) enzyme, showing good interactions. nih.gov

Table 1: In Vitro Enzyme Modulation by Benzofuran Derivatives

| Compound/Derivative | Enzyme | Effect | Cell Line/System | Reference |

| MO-2097 | HIF-1α | Inhibition | HeLa CCL2 | nih.govnih.gov |

| Various Benzofuran Derivatives | Cyclooxygenase-2 (COX-2) | Inhibition (Docking Study) | N/A | nih.gov |

Receptor Binding Assays and Molecular Target Identification (e.g., Cannabinoid Receptors)

The versatility of the benzofuran structure allows for its interaction with various biological receptors. Studies have explored the potential of benzofuran derivatives as ligands for cannabinoid receptors. For instance, novel "four-arm" dihydropyrazoline compounds, which can be considered structurally related to benzofuran derivatives in their aromatic and heterocyclic nature, have been designed as peripherally restricted antagonists of the cannabinoid-1 receptor (CB1R). nih.gov These compounds exhibited high affinity for CB1R and potent in vitro antagonist activities. nih.gov

Furthermore, the exploration of a benzofuran derivative, SL-3111, as a high-affinity and selective δ-opioid receptor nonpeptide agonist highlights the potential for this chemical class to interact with opioid receptors. arizona.edu Molecular modeling studies of SL-3111 and its analogs have provided insights into the structural features required for proper orientation of pharmacophore groups and interaction with the receptor. arizona.edu

Cellular Pathway Modulation in Model Systems (e.g., Apoptosis Induction, Cell Cycle Arrest, NO production inhibition)

Benzofuran derivatives have demonstrated significant effects on fundamental cellular processes such as apoptosis and cell cycle progression. A novel benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur), has been shown to be a potent antimitotic agent that induces apoptosis. nih.gov This compound effectively arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle, leading to cell growth inhibition. nih.gov The pro-apoptotic and cell cycle arrest effects of some benzofuran derivatives appear to be dependent on the p53 status of the cells. nih.gov

The induction of apoptosis and cell cycle arrest by benzofuran derivatives is often linked to the modulation of key signaling pathways. For example, the anticancer activity of some derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway. mdpi.com The natural flavonoid 4-hydroxyderricin, a compound with a structure related to benzofurans, induces apoptosis and cell cycle arrest in hepatocellular carcinoma cells by down-regulating the expression of PI3K, p-PI3K, p-AKT, and p-mTOR proteins. mdpi.com Similarly, genistein, an isoflavonoid, induces G2/M cell cycle arrest and apoptosis in human bladder cancer cells through the inhibition of the ROS-dependent PI3k/Akt signal transduction pathway. mdpi.com

Table 2: Cellular Pathway Modulation by Benzofuran Derivatives

| Compound/Derivative | Cellular Effect | Cell Line | Key Pathway Modulated | Reference |

| Benfur | G2/M Cell Cycle Arrest, Apoptosis | Jurkat T lymphocytes | p53-dependent pathway | nih.gov |

| 4-Hydroxyderricin | Apoptosis, Cell Cycle Arrest | HepG2, Huh7 | PI3K/AKT/mTOR | mdpi.com |

| Genistein | G2/M Cell Cycle Arrest, Apoptosis | T24 (Bladder Cancer) | ROS-dependent PI3K/Akt | mdpi.com |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | Cell Cycle Arrest, Apoptosis | MDA-MB-231, SKOV3, A549 | EGFR Kinase | nih.gov |

Investigation of Anti-oxidant and Radical Scavenging Mechanisms In Vitro

Benzofuran derivatives are recognized for their antioxidant and radical scavenging properties. rsc.org The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. frontiersin.orgnih.gov

The antioxidant activity of benzofuran-2-one derivatives has been investigated in a cellular model of neurodegeneration. nih.govnih.gov These compounds, particularly those with catechol functionalities, have shown the ability to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y cells from catechol-induced death. nih.govnih.gov The mechanism of action for some of these derivatives involves boosting the expression of heme oxygenase-1 (HO-1), a key antioxidant defense enzyme. nih.govnih.gov

The radical scavenging mechanisms of phenolic compounds, a class to which hydroxylated benzofurans belong, are influenced by factors such as the number and position of hydroxyl groups. frontiersin.org Theoretical studies on pyranoanthocyanins, which share structural similarities with some benzofuran derivatives, suggest that they can scavenge free radicals through mechanisms like demethylation followed by a hydrogen atom transfer (HAT) from a hydroxyl group. mdpi.com The antioxidant efficiency is dependent on the specific reactions and the environment. mdpi.com

Antimicrobial Activity Studies (In Vitro against bacterial, fungal, and viral strains)

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses. rsc.orgnih.gov The antimicrobial properties are influenced by the specific substitutions on the benzofuran ring. nih.gov

Several studies have synthesized and evaluated benzofuran derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a series of (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates were synthesized and screened for their antibacterial activity. researchgate.net Other studies have shown that certain benzofuran derivatives are effective against Staphylococcus aureus and Enterococcus faecalis. researchgate.net

In addition to antibacterial activity, benzofuran derivatives have also been investigated for their antifungal and antiviral properties. nih.govnih.gov The presence of a benzofuran nucleus is a key structural feature for these activities. rsc.org

Table 3: In Vitro Antimicrobial Activity of Benzofuran Derivatives

| Compound/Derivative Class | Target Organism | Activity | Reference |

| (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates | Gram-positive and Gram-negative bacteria | Antibacterial | researchgate.net |

| Various Benzofuran Derivatives | Bacteria and Fungi | Antimicrobial | nih.gov |

| 3,4-dihydro-s-triazinobenzimidazole derivatives | Gram-positive bacteria | Antibacterial | researchgate.net |

| General Benzofuran Derivatives | Bacteria, Fungi, Viruses | Antimicrobial | rsc.orgnih.gov |

Anti-inflammatory Activity Studies (In Vitro and mechanistic insights)

The anti-inflammatory potential of benzofuran derivatives has been a subject of investigation. nih.gov The mechanism of action for the anti-inflammatory effects of some of these compounds involves the inhibition of key inflammatory mediators. For instance, synthetic benzofuran derivatives have been evaluated for their ability to inhibit prostaglandin (B15479496) E(2) (PGE(2)) synthesis. nih.gov

Molecular docking studies have shown that certain benzofuran derivatives can interact with the active site of cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory pathway. nih.gov This interaction suggests a potential mechanism for their anti-inflammatory effects. The structural features of these derivatives play a significant role in their binding affinity and inhibitory potential against COX-2.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuran derivatives influences their biological activity and for designing more potent and selective compounds. nih.gov

For anticancer activity, the presence of a phenolic hydroxyl group on the benzofuran ring is often considered important for modulating activity, as it can form favorable interactions with the biological target. nih.gov The position of substituents, such as halogens, on the benzofuran ring can also be a critical determinant of cytotoxic activity. nih.gov For example, a bromine atom at the 3-position of the benzofuran ring has been associated with significant cytotoxic activity against certain leukemia cell lines. nih.gov

In the context of antimicrobial activity, SAR studies have indicated that the introduction of specific substituents at the 2-position phenyl group and the 5-position of the benzofuran ring is closely related to antibacterial efficacy. rsc.org For cannabinoid receptor antagonists, the design of "four-arm" dihydropyrazoline compounds with specific substitutions led to high affinity for the CB1R. nih.gov These studies underscore the importance of the specific arrangement of functional groups on the benzofuran scaffold for achieving desired biological effects.

Interactions with Biomolecules (e.g., Nucleic Acids, Proteins)

The benzofuran scaffold is a recurring motif in a variety of biologically active compounds, and its interactions with biomolecules are a subject of considerable research interest. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the broader family of benzofuran derivatives has been shown to interact with a range of biological macromolecules, including proteins and nucleic acids. These interactions are often the basis for their observed biological activities, such as enzyme inhibition and potential therapeutic effects.

Research into various benzofuran derivatives has revealed their capacity to bind to proteins, thereby modulating their function. For instance, certain derivatives have been identified as potent enzyme inhibitors. The nature and strength of these interactions are highly dependent on the substitution pattern of the benzofuran ring system. These substitutions can influence the compound's affinity for the target biomolecule and its mechanism of action.

Studies on functionally related benzofuran derivatives have provided insights into their potential to interact with key biological targets. For example, derivatives of benzofuran have been investigated for their ability to inhibit cholinesterases, enzymes that play a crucial role in the nervous system. Additionally, the binding of benzofuran derivatives to serum albumins, the most abundant proteins in blood plasma, has been explored, suggesting a potential role for these proteins in the transport and delivery of such compounds.

While specific data on the interaction of this compound with nucleic acids is limited in the reviewed literature, some benzofuran derivatives have been noted for their ability to bind to nucleic acids. nih.gov This interaction is another facet of the biological activity of this class of compounds.

The following tables summarize key findings from studies on various benzofuran derivatives, illustrating their interactions with different proteins. It is important to note that these findings pertain to derivatives and not to this compound itself.

Table 1: Interaction of Benzofuran Derivatives with Bovine Serum Albumin (BSA)

This table presents data on the binding of 4-nitrophenyl-functionalized benzofuran derivatives with Bovine Serum Albumin (BSA), a model protein for drug-protein interaction studies. The dissociation constant (Kd) is a measure of the affinity of the compound for the protein, with a lower Kd value indicating a stronger binding affinity. The change in the melting temperature (ΔTm) of the protein upon binding of the ligand provides information on how the interaction affects the protein's thermal stability. nih.gov

| Compound | Number of Furan (B31954) Rings | Dissociation Constant (Kd) (nM) | Change in Melting Temperature (ΔTm) (°C) |

| BF1 | 1 | 28.4 ± 10.1 | > 3 |

| BDF1 | 2 | 142.4 ± 64.6 | -0.8 |

Data sourced from a study on 4-nitrophenyl functionalized benzofurans and their interaction with BSA. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzofuran Derivatives from Cortex Mori Radicis

This table details the inhibitory activities of several benzofuran derivatives isolated from Cortex Mori Radicis against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) and the type of inhibition provide further details about the inhibitor-enzyme interaction. nih.gov

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | BChE Ki (μM) | Inhibition Type (BChE) |

| Compound 1 | >100 | 45.5 ± 5.9 | 93.4 | Mixed uncompetitive |

| Compound 8 | >100 | 27.9 ± 3.5 | 12.8 | Mixed competitive |

| Compound 9 | 81.2 ± 3.9 | 9.5 ± 3.2 | 5.7 | Mixed competitive |

| Compound 11 | 40.5 ± 4.7 | 13.5 ± 1.6 | 12.7 | Noncompetitive |

| Cathafuran C (14) | >100 | 2.6 ± 0.2 | 1.7 | Competitive |

| Galantamine (Positive Control) | 0.8 ± 0.2 | 35.3 ± 5.6 | - | - |

Data from a study on benzofuran derivatives from Cortex Mori Radicis and their cholinesterase-inhibitory activity. nih.gov Note: "-" indicates data not reported or not applicable.

These studies on related benzofuran structures underscore the potential for this compound to engage in meaningful interactions with biological macromolecules. The hydroxyl and hydroxymethyl substituents on the core benzofuran ring of this specific compound could play a significant role in mediating such interactions through hydrogen bonding and other non-covalent forces. However, dedicated experimental studies are necessary to elucidate the specific biomolecular targets of this compound and the precise mechanisms of its interactions.

Advanced Applications of 3 Hydroxymethyl Benzofuran 4 Ol and Its Derivatives Non Clinical

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The structural framework of 3-(Hydroxymethyl)benzofuran-4-ol, featuring both a hydroxyl and a hydroxymethyl group on the benzofuran (B130515) core, renders it a highly valuable and versatile intermediate in organic synthesis. nih.gov These functional groups provide reactive sites for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures. nih.gov

The synthesis of benzofuran derivatives is a significant area of research, with numerous methods developed to construct this heterocyclic system. jocpr.comnih.gov These strategies often involve multi-step reactions, including intramolecular cyclizations, palladium-catalyzed heteroannulations, and rearrangements of chalcones. nih.govresearchgate.net The resulting benzofuran derivatives serve as crucial building blocks for a wide array of compounds, including those with applications in medicinal and agricultural chemistry. acs.orgchemisgroup.us

The reactivity of the hydroxyl and hydroxymethyl groups allows for a variety of synthetic modifications. For instance, the hydroxyl group can undergo etherification or esterification reactions, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halomethyl group for subsequent nucleophilic substitution reactions. These transformations open up pathways to a broad spectrum of substituted benzofurans.

A notable example of the synthetic utility of benzofuran derivatives is in the preparation of spirocyclic compounds. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives from ortho-hydroxy α-aminosulfones. nih.gov This highlights the role of the benzofuran scaffold in creating complex, three-dimensional structures.

Table 1: Examples of Synthetic Transformations of Benzofuran Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 2-Hydroxychalcones | Acid-catalyzed rearrangement and cyclization | 3-Acylbenzofurans and 3-Formylbenzofurans | nih.gov |

| ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP-mediated tandem cyclization | Aminobenzofuran spiroindanone derivatives | nih.gov |

| 5-Iodovanillin, Phenylacetylene | Pd-catalyst, Cu(I) iodide | 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde | jocpr.com |

| 2-Iodophenols, O-silyl protected alkynols | Pd-catalyzed heteroannulation | 3-Hydroxymethylbenzofurans | researchgate.net |

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the benzofuran ring system, stemming from its highly conjugated and electron-rich nature, makes its derivatives excellent candidates for the development of fluorescent probes and sensors. chemisgroup.us The presence of the oxygen atom and the extended π-system within the aromatic skeleton contributes to their ability to interact with and detect various analytes. chemisgroup.us

Benzofuran-based chemosensors have been successfully developed for the detection of metal ions. chemisgroup.us For example, a benzofuran-based fluorescent dye, bis(7-methoxybenzofuran-2-il)ketoxime (BFK), has been utilized as a selective fiber optic sensor for Fe(III) ions. capes.gov.br The interaction between the benzofuran derivative and the metal ion leads to a detectable change in the fluorescence signal, such as quenching or enhancement. chemisgroup.us Another example involves the use of benzofuran-2-boronic acid as a simple and highly selective fluorescent sensor for palladium. chemisgroup.us

The photophysical properties of these fluorescent probes, such as their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be fine-tuned by modifying the substituents on the benzofuran core. capes.gov.br This allows for the design of sensors with specific characteristics tailored for particular applications. For instance, intramolecular cyclization reactions of Green Fluorescent Protein chromophores containing an arylethynyl ortho-substituent have yielded new aryl-substituted benzofuran derivatives with significantly enhanced fluorescence at red-shifted emission wavelengths. rsc.org

Furthermore, benzofuran derivatives have been explored as fluorescent markers in biological studies. nih.gov Their ability to be conjugated with biomolecules, such as proteins, opens up possibilities for their use in fluorescence microscopy and other bioimaging techniques. nih.gov

Table 2: Examples of Benzofuran-Based Fluorescent Probes and Sensors

| Probe/Sensor | Analyte | Principle of Detection | Reference |

| bis(7-methoxybenzofuran-2-il)ketoxime (BFK) | Fe(III) | Fluorescence quenching | capes.gov.br |

| Benzofuran-2-boronic acid | Pd(II) | Formation of a highly fluorescent dimer | chemisgroup.us |

| Benzofuran-naphthyridine derivatives | - | High fluorescence and quantum yield with solvatochromic properties | nih.gov |

| Estradiol-derived benzofuran dimer | - | Intense blue fluorescence | researchgate.net |

Applications in Material Science (e.g., polymer precursors, optical materials)

The unique structural and electronic properties of benzofuran derivatives make them attractive building blocks for advanced materials. nih.gov Their rigid structure and potential for high thermal stability contribute to their utility as precursors for various polymers and optical materials. acs.orgnih.gov

Benzofuran can undergo cationic polymerization to produce polybenzofuran, a rigid polymer with a high glass-transition temperature (Tg) and high transparency. acs.orgnih.gov These properties make it suitable for applications as a transparent thermoplastic. nih.gov Recent research has focused on the asymmetric cationic polymerization of benzofuran to create optically active polybenzofurans with controlled molecular weights and stereostructures. acs.orgnih.gov This level of control over the polymer architecture opens up possibilities for creating materials with tailored optical properties.

Benzofuran derivatives are also utilized in the development of organic light-emitting diodes (OLEDs). Their hole-transporting properties make them suitable for use as host materials in the emissive layer of OLEDs. nih.gov For example, fluorobenzofuran has been used as a high triplet energy host material in the design of green phosphorescent OLEDs. nih.gov Furthermore, benzofuran-based polymers have been investigated for their potential in various electronic applications. nih.gov

The synthesis of functionalized benzofuran derivatives has also led to materials with interesting nonlinear optical (NLO) properties. researchgate.net Certain derivatives have shown optical limiting behavior, which is important for protecting sensors and the human eye from high-intensity laser light. researchgate.net

Table 3: Properties and Applications of Benzofuran-Based Materials

| Material | Key Properties | Potential Applications | Reference |

| Polybenzofuran | High glass-transition temperature, high transparency | Transparent thermoplastics | acs.orgnih.gov |

| Optically Active Polybenzofuran | Controlled stereostructure and optical activity | Advanced optical materials | acs.orgnih.gov |

| Fluorobenzofuran | High triplet energy | Host material in green phosphorescent OLEDs | nih.gov |

| Functionalized Benzofuran Derivatives | Nonlinear optical (NLO) properties | Optical limiting materials | researchgate.net |

Role in Agrochemical Research (from a chemical synthesis perspective)

The benzofuran scaffold is present in a number of biologically active compounds, and its derivatives have been investigated for their potential use in agriculture. acs.org From a chemical synthesis perspective, the versatility of the benzofuran core allows for the creation of a wide range of molecules that can be screened for agrochemical activity, such as herbicidal, insecticidal, or fungicidal properties.

The synthesis of novel benzofuran derivatives is a key aspect of agrochemical research. By introducing different functional groups and substituents onto the benzofuran ring, chemists can systematically modify the molecule's properties to enhance its biological activity and selectivity. nih.gov The development of efficient and regioselective synthetic methods is crucial for accessing a diverse library of compounds for screening. oregonstate.edu

While the direct application of this compound in commercial agrochemicals is not widely documented, the broader class of benzofuran derivatives has shown promise. For example, some benzofuran compounds have been found to exhibit insecticidal activity. The structural diversity achievable through synthetic modifications of the benzofuran core continues to make it an attractive target for the discovery of new agrochemicals. rsc.orgresearchgate.net

The research in this area often focuses on the structure-activity relationship (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. nih.gov This information guides the design and synthesis of new derivatives with improved efficacy and desirable environmental profiles.

Future Research Directions and Emerging Trends in 3 Hydroxymethyl Benzofuran 4 Ol Research

Development of Novel Asymmetric Synthetic Methodologies

While numerous methods exist for the synthesis of the benzofuran (B130515) core, a significant future challenge lies in the development of enantioselective methodologies to access chiral derivatives of 3-(Hydroxymethyl)benzofuran-4-ol. The synthesis of chiral functionalized benzofurans is of high interest as these molecules can serve as starting materials for new biologically active compounds. nih.gov

Future research will likely focus on adapting existing organocatalytic and transition-metal-catalyzed strategies for this purpose. For instance, asymmetric Diels-Alder reactions of olefinic benzofuranones have been used to create chiral spirocyclic systems, a strategy that could potentially be adapted. acs.org Similarly, bifunctional catalysts, such as quinine-derived urea, have proven effective in the asymmetric [3+2] annulation of 3-alkylidene benzofuranones to produce complex spiro-pyrrolidine architectures with high stereocontrol. rsc.org The application of such chiral catalysts to precursors of this compound could enable the production of enantiomerically pure forms, which is critical for developing stereospecific therapeutic agents and chiral materials. Research into organo-catalyzed intramolecular cyclizations, which have successfully produced chiral 3-benzofuranones, also presents a promising avenue. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The future exploration of this compound will heavily involve uncovering new reactivity patterns of its core structure and functional groups. The benzofuran nucleus itself is a versatile scaffold for functionalization. nih.govresearchgate.net Research into the reactivity of this compound will likely focus on several key areas:

C-H Functionalization: Direct C-H functionalization offers a powerful, atom-economical way to modify the benzofuran skeleton without the need for pre-functionalized starting materials. Future studies could explore palladium, rhodium, or copper-catalyzed C-H activation to introduce new substituents at various positions on the aromatic ring, creating a library of novel analogues. youtube.com

Reactions of the Hydroxymethyl Group: The primary alcohol at the C3 position is a key site for modification. Future work will undoubtedly explore its conversion into a wide range of other functional groups. This includes oxidation to the corresponding aldehyde (3-formylbenzofuran-4-ol) or carboxylic acid, esterification or etherification to modulate solubility and pharmacokinetic properties, and conversion to halides for subsequent nucleophilic substitution or cross-coupling reactions.

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at the C4 position provides another critical handle for derivatization. Research will focus on O-alkylation and O-acylation reactions. Furthermore, its use in transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Chan-Lam coupling, could be explored to attach diverse nitrogen- or carbon-based substituents.

Catalytic Cross-Coupling: Building on established methods for other benzofurans, palladium- and copper-based catalysts will be instrumental. nih.govacs.org Strategies like the Sonogashira coupling of iodinated precursors could be applied to synthesize derivatives with extended π-systems. acs.org

A summary of potential catalytic strategies is presented in the table below.

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium (Pd) Catalysts | Cross-Coupling, C-H Activation, Cycloisomerization | Introduction of aryl, amino, or other functional groups; direct functionalization of the benzofuran core. nih.govacs.orgacs.org |

| Copper (Cu) Catalysts | Cross-Coupling, Cyclization | Synthesis of the core scaffold; functionalization via coupling reactions. nih.govacs.org |

| Gold (Au) / Silver (Ag) Catalysts | Cyclization, Alkoxylation | Synthesis of the benzofuran ring from alkynyl precursors. nih.gov |

| Rhodium (Rh) / Ruthenium (Ru) Catalysts | C-H Functionalization, Cycloisomerization | Direct modification of the aromatic ring; alternative cyclization pathways. youtube.comorganic-chemistry.org |

| Organocatalysts (e.g., Proline, Chiral Amines) | Asymmetric Aldol/Michael Reactions, Annulations | Enantioselective synthesis of chiral derivatives. acs.orgrsc.orgresearchgate.net |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of continuous-flow chemistry represents a significant trend for the synthesis and modification of heterocyclic compounds, including this compound. Flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for facile scaling.

A key future direction is the development of a continuous-flow process for the synthesis of the core this compound structure and its subsequent derivatization. An electrochemical flow system has already been successfully used for the green and efficient synthesis of C-3 halogenated benzofurans, demonstrating the viability of this approach. acs.org Such a system, which avoids traditional oxidants and transition metals, could be adapted for the synthesis of the target molecule. acs.org Future research could build on this by creating a fully automated "design-make-test-analyze" platform where derivatives are synthesized, purified, and screened for biological activity in a continuous, closed-loop process. This would dramatically accelerate the discovery of new analogues with enhanced properties.

Advanced Biophysical Characterization of Biological Interactions

Given that benzofuran derivatives are known to interact with various biological targets, including protein kinases and serum albumins, a major area of future research will be the detailed biophysical characterization of these interactions. nih.govnih.gov While many studies focus on screening for activity, a deeper understanding of the binding thermodynamics and kinetics is crucial for rational drug design.

Future studies on this compound and its analogues should employ a suite of advanced biophysical techniques. For instance, after identifying a protein target, the following methods could be used to provide a comprehensive picture of the interaction:

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding event, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants, in addition to affinity. |

| Fluorescence Spectroscopy | Can be used to determine binding affinity by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Reveals information about conformational changes in the protein's secondary structure upon ligand binding. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the specific amino acid residues at the binding interface (via chemical shift perturbation) and determine the solution structure of the protein-ligand complex. |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the ligand bound to its protein target, offering precise details of the binding interactions. |

By using these techniques, researchers can move beyond simple activity measurements to understand the precise molecular mechanisms driving the biological effects of this compound derivatives.

Computational Design and In Silico Screening of Enhanced Analogues

Computational chemistry and in silico screening are indispensable tools for modern drug discovery and will be central to future research on this compound. These methods allow for the rapid and cost-effective evaluation of large virtual libraries of compounds, helping to prioritize synthetic efforts.

A future research workflow would involve:

Target Identification and Molecular Docking: Based on the known activities of other benzofurans, a relevant biological target (e.g., a specific protein kinase or enzyme) would be selected. nih.govmdpi.com A virtual library of analogues, created by modifying the hydroxymethyl and phenolic hydroxyl groups of this compound, would be docked into the active site of the target protein to predict binding modes and affinities.

Molecular Dynamics (MD) Simulations: The most promising candidates from docking would be subjected to MD simulations. These simulations model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and calculating binding free energies. nih.gov

QSAR and Pharmacophore Modeling: As experimental data becomes available for a series of analogues, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can be built. These models identify the key structural features required for biological activity and can be used to predict the activity of new, untested compounds.

ADMET Prediction: In silico tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, ensuring that promising candidates also possess drug-like characteristics.

This computational-driven approach will guide the synthesis of analogues with a higher probability of success, saving time and resources. nih.gov

Sustainable and Biocatalytic Approaches in Benzofuran Chemistry

In line with the principles of green chemistry, future research will increasingly focus on sustainable and biocatalytic methods for the synthesis and modification of this compound. Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers high selectivity, mild reaction conditions, and reduced environmental impact. frontiersin.org

Promising future directions include:

Enzymatic Synthesis: Exploring the use of enzymes for key steps in the synthesis of the benzofuran core.

Biocatalytic Derivatization: Using enzymes to selectively modify the parent molecule. For example, oxidoreductases could be used for the asymmetric oxidation of the hydroxymethyl group, while lipases could perform regioselective acylation. A notable example in the benzofuran family is the bioreduction of 1-(benzofuran-2-yl)ethan-1-one to the corresponding chiral alcohol using Lactobacillus paracasei, highlighting the potential for creating chiral centers with high enantiomeric excess. frontiersin.org

Glycosylation: Glucosyltransferase enzymes could be employed to attach sugar moieties to the phenolic hydroxyl group. researchgate.net This glycosylation can improve water solubility and modulate the biological activity of the compound.

Exploration of Novel Natural Product Sources and Biosynthetic Pathways

Benzofuran derivatives are found in a variety of natural sources, particularly in the plant kingdom. rsc.orgresearchgate.netrsc.org A future line of inquiry would be to conduct phytochemical screening of plant species, especially from families like Moraceae and Asteraceae, to determine if this compound or its close relatives exist in nature. acs.org The discovery of this compound as a natural product would open up new avenues for its production through extraction or biotechnological methods.

Furthermore, understanding the biosynthetic pathway of this compound is a key research goal. While the specific pathway is unknown, it likely originates from primary metabolites via pathways such as the shikimate or acetate (B1210297) pathways. Future research could involve isotopic labeling studies and genome mining of potential producer organisms to elucidate the enzymatic steps involved in its formation. This knowledge could then be harnessed to produce the compound or its precursors using engineered microorganisms, providing a sustainable and scalable production route.

Conclusion

Summary of Key Academic Discoveries and Research Contributions Related to 3-(Hydroxymethyl)benzofuran-4-ol

While dedicated academic literature focusing exclusively on this compound is limited, the broader class of benzofurans, to which it belongs, has been the subject of extensive scientific investigation. The benzofuran (B130515) scaffold is a core structural component in numerous biologically active natural products and synthetic compounds. lbp.worldrsc.orgnih.gov Research has established that benzofuran derivatives possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. lbp.worldrsc.org

Key discoveries in the broader field of benzofuran chemistry provide a framework for understanding the potential relevance of this compound. For instance, various substituted benzofurans have been synthesized and evaluated as potent inhibitors of critical biological targets. Some derivatives act as tubulin polymerization inhibitors, a mechanism central to the action of certain anticancer drugs. nih.govmdpi.com Others have been identified as inhibitors of enzymes like glycogen (B147801) synthase kinase 3β (GSK-3β), which is implicated in conditions such as pancreatic cancer and CNS disorders. elsevier.com

The academic contribution to the field is also evident in the development of numerous synthetic methodologies for creating substituted benzofurans. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes, highlighting the chemical versatility and importance of this heterocyclic system. lbp.worldnih.gov A naturally occurring compound with a similar core structure, 3-(Hydroxymethyl)-6,7-dihydrobenzofuran-4(5H)-one, has been isolated from Phomopsis sp., indicating that the structural motif of 3-(hydroxymethyl)benzofuran is found in nature. rsc.org

Broader Academic Significance and Future Prospects of Research on this Compound

The academic significance of the benzofuran nucleus is well-established, positioning it as a "privileged scaffold" in medicinal chemistry and materials science. rsc.orgresearchgate.net Its presence in a multitude of natural products and FDA-approved drugs underscores its importance. rsc.org The reactivity of the benzofuran ring system allows for functionalization at various positions, enabling the generation of large libraries of compounds for biological screening. researchgate.net

The future prospects for research on this compound are promising and can be inferred from the trajectory of research on its analogues. The specific combination of a hydroxyl group at the 4-position and a hydroxymethyl group at the 3-position presents several avenues for investigation:

Synthetic Chemistry: The compound serves as a valuable intermediate for further chemical modification. The phenolic hydroxyl and primary alcohol groups are ideal handles for derivatization to create esters, ethers, and other functional groups, potentially modulating the compound's biological activity and physicochemical properties.

Medicinal Chemistry: Given the known biological activities of substituted benzofurans, this compound is a prime candidate for biological screening. lbp.worldrsc.org Future research would likely involve evaluating its potential as an anticancer, antimicrobial, antioxidant, or anti-inflammatory agent. Structure-activity relationship (SAR) studies, starting from this core, could lead to the discovery of novel therapeutic agents. rsc.org

Natural Product Synthesis: The structural similarity to known natural products suggests that it could be a target in total synthesis projects or a building block for creating more complex natural product analogues. rsc.org

In essence, while this compound itself is not yet a widely studied molecule, its chemical structure places it at the intersection of established synthetic utility and proven pharmacological relevance. Future academic work is likely to focus on synthesizing this compound and its derivatives to explore their full potential in medicinal and materials chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(hydroxymethyl)-1-benzofuran-4-ol | nih.gov |

| Molecular Formula | C₉H₈O₃ | nih.gov |

| Molecular Weight | 164.16 g/mol | nih.gov |

| CAS Number | 149705-60-2 | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 164.047344113 Da | nih.gov |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(Hydroxymethyl)benzofuran-4-ol under mild conditions?

Methodological Answer: To achieve high-yield synthesis under mild conditions, solvent selection and catalytic systems are critical. For benzofuran derivatives, hexafluoropropan-2-ol (HFIP) has been shown to enhance reaction efficiency due to its strong hydrogen-bond-donating capacity, stabilizing intermediates during cyclization . Oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can promote dehydrogenation steps at room temperature, minimizing side reactions. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was synthesized using this approach with yields up to 85% . Post-synthesis purification via recrystallization (e.g., ethanol) or column chromatography is recommended to isolate the target compound.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer: Multimodal spectroscopic and spectrometric analyses are essential. Nuclear Magnetic Resonance (NMR; H and C) provides detailed information on proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups like hydroxyl (-OH) and methylene (-CH-) . High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, with deviations <5 ppm ensuring accuracy. Comparative analysis against literature data for analogous benzofurans (e.g., coupling constants in H-NMR) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization during the synthesis of this compound analogs?

Methodological Answer: Regioselectivity in benzofuran systems is influenced by electronic and steric factors. Cascade [3,3]-sigmatropic rearrangements, as demonstrated in the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives, enable precise positioning of substituents . For hydroxymethyl derivatives, protecting-group strategies (e.g., silylation of -OH groups) can direct electrophilic substitution to specific positions. Computational modeling (DFT calculations) may predict reactive sites, guiding experimental design. Validation via NOESY or COSY NMR experiments can confirm spatial arrangements post-synthesis .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound in pharmacological studies?

Methodological Answer: SAR studies require systematic variation of substituents (e.g., hydroxyl, methoxy, or halogens) and evaluation of bioactivity. For example, 4-(3-hydroxy-benzofuran-2-yl)coumarin hybrids were synthesized via Pechmann cyclization and tested for antimicrobial and anticancer activity . Parallel assays (e.g., MIC for antimicrobials, IC for cytotoxicity) quantify potency. Molecular docking against target proteins (e.g., kinases or DNA topoisomerases) identifies binding motifs. Data contradictions, such as unexpected activity loss in analogs, may arise from steric hindrance or metabolic instability, necessitating further derivatization .

Q. What methodological approaches enable the coupling of this compound with heterocyclic systems to create bioactive hybrids?

Methodological Answer: Cross-coupling reactions (e.g., Suzuki-Miyaura) or click chemistry (azide-alkyne cycloaddition) are effective for hybrid synthesis. In a study, 4-bromomethylcoumarins were coupled with benzofuran precursors to yield 4-(3-hydroxy-benzofuran-2-yl)coumarins, leveraging palladium catalysts and microwave-assisted heating for accelerated kinetics . Post-coupling purification via preparative HPLC ensures homogeneity. Characterization of hybrids should include stability assays (e.g., pH-dependent degradation) to assess viability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.